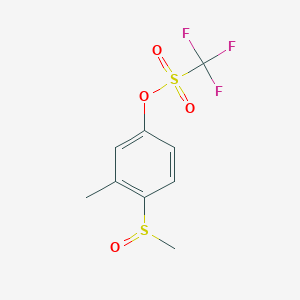
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties in organic synthesis, making them valuable intermediates in various chemical reactions. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring substituted with a methanesulfinyl and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfinyl)-3-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The general reaction scheme is as follows:
4-(Methanesulfinyl)-3-methylphenol+Trifluoromethanesulfonic anhydride→4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, due to the presence of the triflate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Heck reactions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive and useful in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Trifluoromethanesulfonic anhydride
Uniqueness
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to other triflate compounds. The methanesulfinyl group can undergo additional chemical transformations, providing versatility in synthetic applications.
Propiedades
Número CAS |
57728-87-7 |
|---|---|
Fórmula molecular |
C9H9F3O4S2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
(3-methyl-4-methylsulfinylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O4S2/c1-6-5-7(3-4-8(6)17(2)13)16-18(14,15)9(10,11)12/h3-5H,1-2H3 |
Clave InChI |
XSRDDBJWXGRDQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
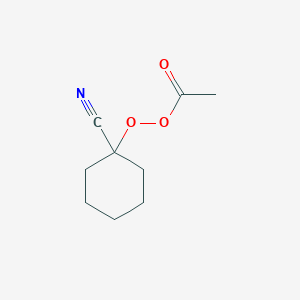
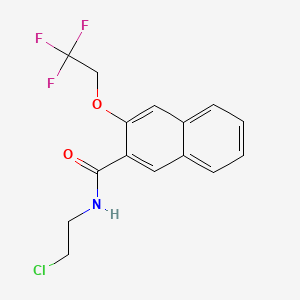
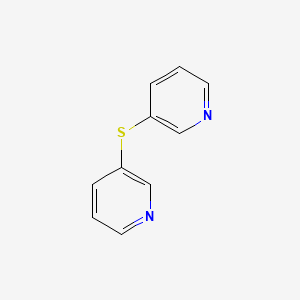
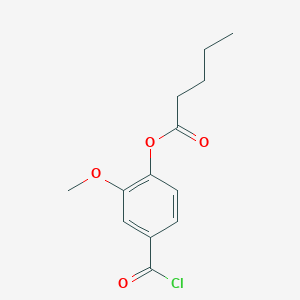
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
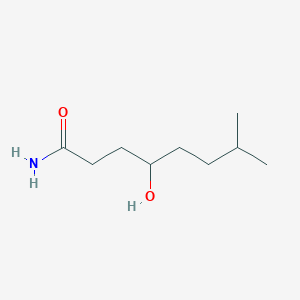
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

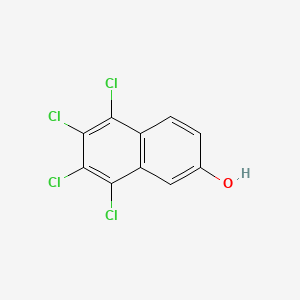
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
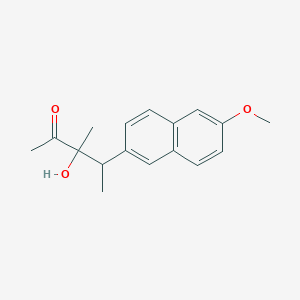
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
